![molecular formula C19H24N4O2 B2685380 3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2379950-68-0](/img/structure/B2685380.png)

3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

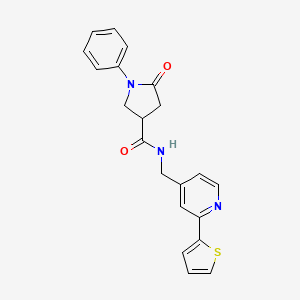

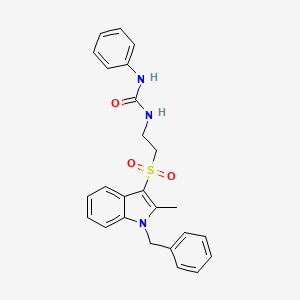

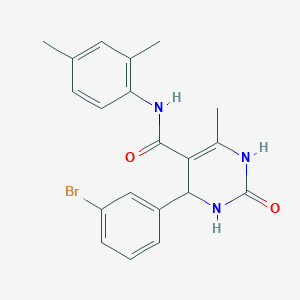

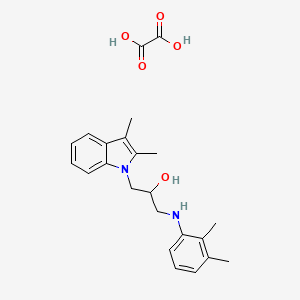

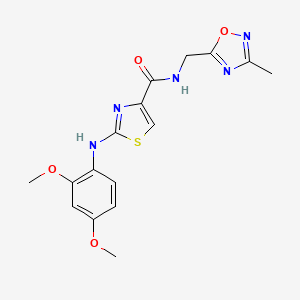

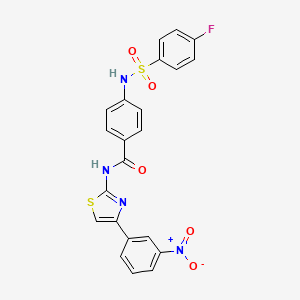

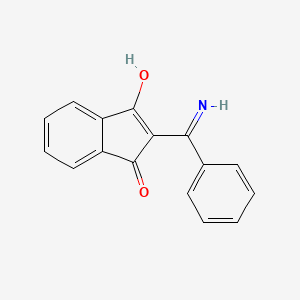

“3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving a piperidine ring and a quinazolin-4-one moiety.Chemical Reactions Analysis

Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Metabolism and Pharmacokinetics

One study explored the metabolism and disposition of linagliptin, a dipeptidyl peptidase-4 inhibitor closely related to quinazolin-4-one derivatives, highlighting its pharmacokinetics and metabolism in humans. Linagliptin shows significant fecal excretion, with its unchanged form being the most abundant species, indicating its stability and metabolic profile in biological systems (Blech et al., 2010).

Antifungal and Antimicrobial Applications

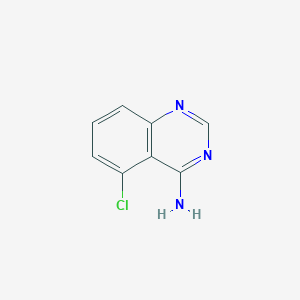

Quinazolinone derivatives have been studied for their antifungal and antimicrobial properties. One study synthesized quinazolin-4-one derivatives and evaluated their antifungal activities, showcasing their potential as antimicrobial agents (Shivan & Holla, 2011). Another investigation focused on the antibacterial activity of new quinazolinone derivatives against methicillin and quinolone-resistant Staphylococcus aureus, further underlining the potential of these compounds in combating drug-resistant bacterial infections (Patel, 2020).

Antitumor and Anticancer Research

Quinazolinone derivatives have also shown promise in antitumor and anticancer research. A study on the synthesis, analysis of molecular and crystal structures, and estimation of biological properties of a specific quinazolin-4-one derivative highlighted its potential as an antimicrobial and antiviral drug (Vaksler et al., 2023). Another research project synthesized and evaluated the antitumor activities of novel quinazolinone derivatives based on the HER_2 receptor, demonstrating significant antitumor activities and suggesting a pathway for developing effective cancer therapeutics (Zhi-qian, 2015).

Herbicidal and Agricultural Applications

In the agricultural sector, quinazolin-4-one derivatives were synthesized for herbicidal evaluation, showing high levels of phytotoxicity against model plants. This indicates their potential as a new class of herbicides, offering an alternative for controlling weed growth in crops (Aibibuli et al., 2012).

Mechanism of Action

Target of Action

It is suggested that it might be a functionalized cereblon ligand . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation.

Mode of Action

As a potential cereblon ligand, it might interact with cereblon, leading to changes in protein homeostasis and cell cycle regulation .

Biochemical Pathways

As a potential cereblon ligand, it might influence the ubiquitin-proteasome system, which is involved in protein degradation .

Result of Action

As a potential cereblon ligand, it might lead to changes in protein homeostasis and cell cycle regulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known to be a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions .

Molecular Mechanism

The molecular mechanism of action of 3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one is not well-defined . It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are needed .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies should investigate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .

Properties

IUPAC Name |

3-[[1-(2-oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-18-17(6-3-9-20-18)22-10-7-14(8-11-22)12-23-13-21-16-5-2-1-4-15(16)19(23)25/h1-2,4-5,13-14,17H,3,6-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHCWGYAYCKSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-difluoromethanesulfonyl-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]benzamide](/img/structure/B2685306.png)

![N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2685308.png)

![1-cyclohexyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine](/img/structure/B2685316.png)

![N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2685320.png)